

Illuminating the Transcriptome: HBC620 for Real-Time RNA Tracking in Living Cells

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Compound of Interest

Compound Name: **HBC620**

Cat. No.: **B8117181**

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

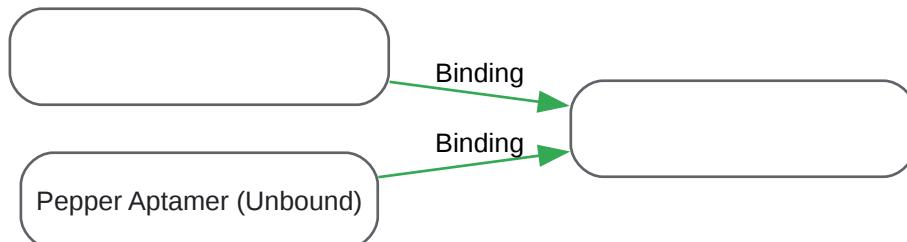
Introduction

The ability to visualize and track RNA molecules in real-time within living cells is paramount to understanding the intricate choreography of gene expression and its dysregulation in disease. The **HBC620**-Pepper system offers a robust and versatile platform for live-cell RNA imaging. **HBC620** is a cell-permeable, fluorogenic dye that exhibits minimal fluorescence in its unbound state. Upon binding to its cognate RNA aptamer, Pepper, its fluorescence is dramatically enhanced, allowing for the specific and sensitive detection of tagged RNA molecules. This system provides a powerful tool for studying RNA localization, transport, and dynamics with high spatial and temporal resolution. Furthermore, the development of Sequence-activated Fluorescent RNA (SaFR) probes, which utilize the Pepper aptamer, enables the detection of endogenous RNA without the need for genetic tagging, expanding the repertoire of applications for this technology.

Principle of the HBC620-Pepper System

The **HBC620**-Pepper system is based on the specific interaction between the **HBC620** fluorophore and the Pepper RNA aptamer. The Pepper aptamer is a short, genetically encodable RNA sequence that can be fused to a target RNA of interest. In the absence of the Pepper aptamer, the **HBC620** dye is in a quenched state and exhibits low fluorescence. When

the Pepper aptamer is present and correctly folded, it creates a specific binding pocket for **HBC620**. This binding event restricts the rotational freedom of the fluorophore, leading to a significant increase in its quantum yield and a bright fluorescent signal. This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for live-cell imaging.



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Figure 1. Principle of the **HBC620**-Pepper System.

Quantitative Data

The performance of the **HBC620**-Pepper system has been characterized by several key quantitative parameters, making it a reliable tool for quantitative biology.

Parameter	Value	Reference
Binding Affinity (Kd)	~6.1 nM	[1]
Excitation Maximum	585 nm	[1]
Emission Maximum	620 nm	[1]
Photostability	High, with only a 25% signal decrease after 240 minutes of continuous imaging under specific conditions.	[2]
Signal-to-Noise Ratio	Significantly improved brightness compared to earlier generation fluorescent RNA systems.	[3]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Genetically Tagged RNA with HBC620-Pepper

This protocol describes the steps for expressing an RNA of interest tagged with the Pepper aptamer in mammalian cells and subsequently imaging it using **HBC620**.

4.1.1. Plasmid Construction

- Design a DNA construct encoding your RNA of interest fused to the Pepper aptamer sequence. The Pepper aptamer can be placed at the 5' or 3' end of the RNA, or within an internal loop, depending on the experimental requirements.
- Incorporate appropriate flanking sequences to ensure proper folding and function of the Pepper aptamer. The F30 scaffold is a commonly used sequence that promotes proper folding.[4]
- Clone the entire construct (RNA of interest + Pepper aptamer) into a suitable mammalian expression vector under the control of a strong promoter (e.g., CMV).

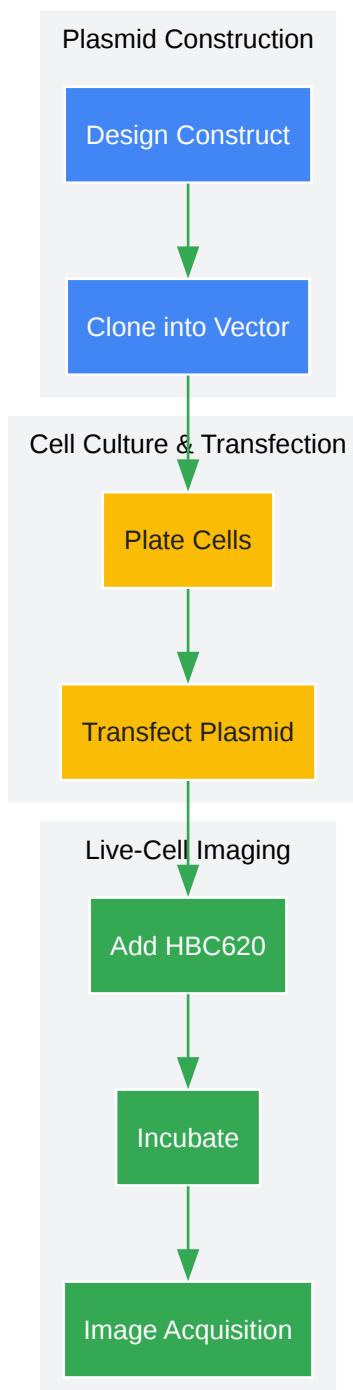
4.1.2. Cell Culture and Transfection

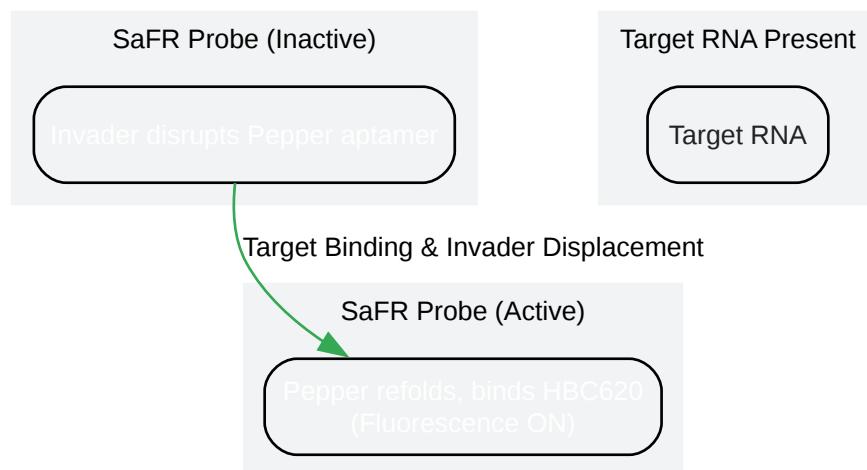
- Culture mammalian cells (e.g., HEK293T, HeLa) in a suitable medium (e.g., DMEM supplemented with 10% FBS) in a 35 mm glass-bottom dish.
- When cells reach 70-80% confluence, transfect them with the Pepper-tagged RNA expression plasmid using a standard transfection reagent according to the manufacturer's instructions.

4.1.3. Live-Cell Imaging

- 24-48 hours post-transfection, replace the culture medium with pre-warmed imaging medium (e.g., FluoroBrite™ DMEM).
- Add **HBC620** to the imaging medium to a final concentration of 0.5 - 5 μ M. Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator.

- Image the cells using a confocal or spinning-disk microscope equipped with appropriate laser lines and emission filters for **HBC620** (Excitation: ~585 nm, Emission: ~620 nm).
- Acquire time-lapse images to track the dynamics of the tagged RNA.





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